
Ethyl 2-fluoro-3-methylpyridine-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-fluoro-3-methylpyridine-4-acetate is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 3-position, and an ethyl acetate group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-3-methylpyridine-4-acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of 2-amino-3-methylpyridine using the Balz-Schiemann reaction to obtain 2-fluoro-3-methylpyridine . This intermediate is then subjected to esterification with ethyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of efficient catalysts and reaction conditions that are scalable for large-scale production. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-fluoro-3-methylpyridine-4-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the 2-position can be replaced by nucleophiles under appropriate conditions.
Oxidation: The methyl group at the 3-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the fluorine atom.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Alcohols resulting from the reduction of the ester group.
科学的研究の応用
Ethyl 2-fluoro-3-methylpyridine-4-acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the fluorine atom.
作用機序
The mechanism of action of Ethyl 2-fluoro-3-methylpyridine-4-acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby increasing its efficacy.
類似化合物との比較
Ethyl 2-fluoro-3-methylpyridine-4-acetate can be compared with other fluorinated pyridines, such as:
2-Fluoro-3-methylpyridine: Lacks the ethyl acetate group, resulting in different chemical properties and reactivity.
Ethyl 2-chloro-3-methylpyridine-4-acetate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Ethyl 2-fluoro-4-methylpyridine-3-acetate: The positions of the methyl and acetate groups are swapped, affecting the compound’s overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-9(13)6-8-4-5-12-10(11)7(8)2/h4-5H,3,6H2,1-2H3 |
InChIキー |
RVBQUDSASLVNTB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C(=NC=C1)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid](/img/structure/B12950141.png)

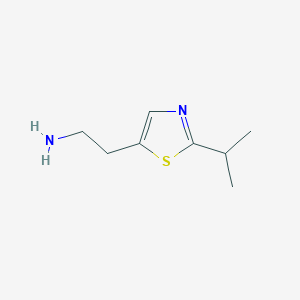
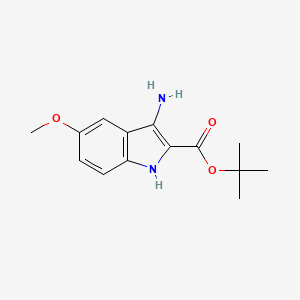
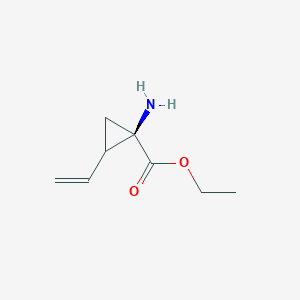
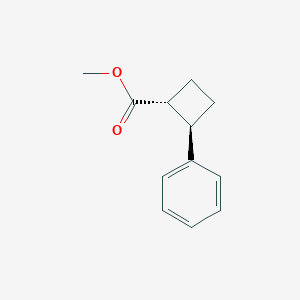


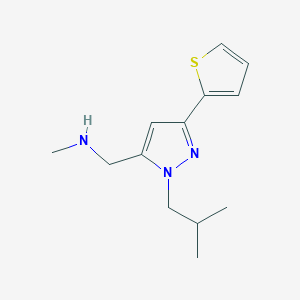

![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)


